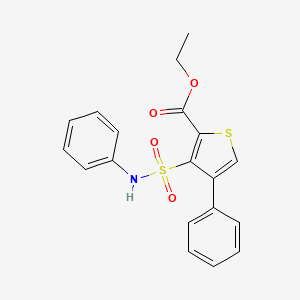![molecular formula C23H25NO3 B6495029 4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide CAS No. 1351635-37-4](/img/structure/B6495029.png)
4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a butoxy group and a naphthyl-ethyl-hydroxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Naphthyl-Ethyl-Hydroxy Group: The naphthyl-ethyl-hydroxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-butoxy-N-[2-oxo-2-(naphthalen-1-yl)ethyl]benzamide.
Reduction: Formation of 4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[2-hydroxy-2-(phenyl)ethyl]benzamide: Similar structure but with a phenyl group instead of a naphthyl group.
4-methoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide is unique due to the presence of both a butoxy group and a naphthyl-ethyl-hydroxy group. This combination of functional groups imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butoxy-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-2-3-15-27-19-13-11-18(12-14-19)23(26)24-16-22(25)21-10-6-8-17-7-4-5-9-20(17)21/h4-14,22,25H,2-3,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVVKKMCHIYKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine-4-carboxamide](/img/structure/B6494946.png)
![methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate](/img/structure/B6494961.png)
![Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)-](/img/structure/B6494976.png)
![4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6494984.png)
![(13E)-13-[(2-chlorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-ol](/img/structure/B6494986.png)
![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)
![methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494996.png)
![methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495002.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B6495008.png)
![methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495014.png)

![methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B6495052.png)
![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6495060.png)
